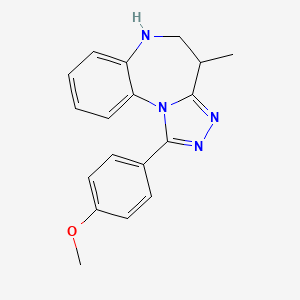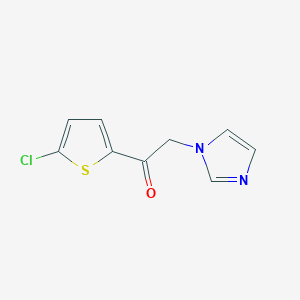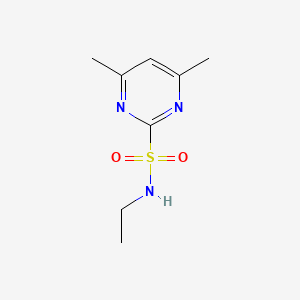
3-Methoxyhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxyhexane is an organic compound with the molecular formula C7H16O . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. The structure of this compound consists of a hexane chain with a methoxy group (-OCH3) attached to the third carbon atom. This compound is known for its relatively simple structure and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxyhexane can be synthesized through several methods. One common approach involves the reaction of 3-hexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with methanol to form the desired ether.
Industrial Production Methods
In industrial settings, this compound is typically produced through the Williamson ether synthesis. This method involves the reaction of 3-hexanol with sodium methoxide, resulting in the formation of this compound and sodium hydroxide as a byproduct. The reaction is carried out under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methoxyhexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like hydrogen bromide can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Produces aldehydes or ketones.
Reduction: Produces the corresponding alcohol.
Substitution: Produces halogenated compounds.
科学研究应用
3-Methoxyhexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 3-Methoxyhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the methoxy group. This allows it to participate in substitution and elimination reactions. The pathways involved typically include the formation of intermediate carbocations or radicals, which then proceed to form the final products.
相似化合物的比较
Similar Compounds
3-Methoxyheptane: Similar structure but with an additional carbon atom in the chain.
3-Methoxybutane: Shorter chain length compared to 3-Methoxyhexane.
3-Methoxypropane: Even shorter chain length and different physical properties.
Uniqueness
This compound is unique due to its specific chain length and the position of the methoxy group. This gives it distinct physical and chemical properties compared to other ethers. Its moderate chain length makes it suitable for various applications, balancing hydrophobicity and reactivity.
属性
CAS 编号 |
54658-01-4 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
3-methoxyhexane |
InChI |
InChI=1S/C7H16O/c1-4-6-7(5-2)8-3/h7H,4-6H2,1-3H3 |
InChI 键 |
QNJRNZBXNCPKHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)


![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)

